(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid
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Overview
Description
(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid is an organic compound characterized by its unique structure, which includes a furan ring substituted with a 2-methylcyclopropyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid can be achieved through several synthetic routes. One common method involves the oxidation of acrolein to acrylic acid using selenium-modified microgel catalysts under mild conditions . Another approach is the acid-catalyzed esterification of polyethers or polyesters with hydroxyl groups, followed by reaction with (meth)acrylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using catalysts such as selenium-modified microgels. These catalysts offer high selectivity and yield, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate as a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it can inhibit the polymerization of acrylic acid by interacting with inhibitors like monomethyl ether hydroquinone (MEHQ) and phenothiazine (PTZ) .
Comparison with Similar Compounds
Similar Compounds
(2-Methylcyclopropyl)benzene: Similar in structure but with a benzene ring instead of a furan ring.
2-(1-Methylcyclopropyl)acetic acid: Contains a similar cyclopropyl group but differs in the rest of the structure.
Uniqueness
(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid is unique due to its combination of a furan ring and an acrylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-6-9(7)10-4-2-8(14-10)3-5-11(12)13/h2-5,7,9H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPMLPOPHQPMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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